molecular formula C11H5F5N2O B13093103 2,4-Difluoro-5-(2-(trifluoromethoxy)phenyl)pyrimidine

2,4-Difluoro-5-(2-(trifluoromethoxy)phenyl)pyrimidine

Cat. No.: B13093103
M. Wt: 276.16 g/mol
InChI Key: WBCFXZNXCHUJBE-UHFFFAOYSA-N
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Description

2,4-Difluoro-5-(2-(trifluoromethoxy)phenyl)pyrimidine is a fluorinated aromatic compound with significant interest in various fields of scientific research. The presence of multiple fluorine atoms and a trifluoromethoxy group imparts unique chemical properties, making it a valuable compound for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Difluoro-5-(2-(trifluoromethoxy)phenyl)pyrimidine typically involves the use of fluorinated starting materials and specific reaction conditions to introduce the desired functional groups. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex fluorinated compounds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and reaction conditions is crucial for the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoro-5-(2-(trifluoromethoxy)phenyl)pyrimidine can undergo various types of chemical reactions, including:

    Substitution Reactions: The presence of fluorine atoms makes it susceptible to nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions under appropriate conditions.

    Coupling Reactions: As mentioned earlier, the Suzuki–Miyaura coupling is a key reaction for its synthesis.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives of the compound.

Scientific Research Applications

2,4-Difluoro-5-(2-(trifluoromethoxy)phenyl)pyrimidine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 2,4-Difluoro-5-(2-(trifluoromethoxy)phenyl)pyrimidine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Difluoro-5-(2-(trifluoromethoxy)phenyl)pyrimidine is unique due to its specific substitution pattern and the presence of both difluoro and trifluoromethoxy groups. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications.

Properties

Molecular Formula

C11H5F5N2O

Molecular Weight

276.16 g/mol

IUPAC Name

2,4-difluoro-5-[2-(trifluoromethoxy)phenyl]pyrimidine

InChI

InChI=1S/C11H5F5N2O/c12-9-7(5-17-10(13)18-9)6-3-1-2-4-8(6)19-11(14,15)16/h1-5H

InChI Key

WBCFXZNXCHUJBE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CN=C(N=C2F)F)OC(F)(F)F

Origin of Product

United States

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